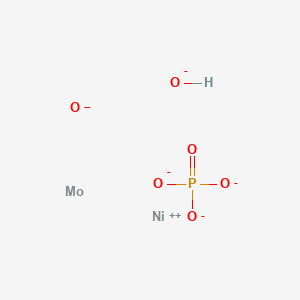
Cobalt molybdenum hydroxide oxide phosphate
Übersicht
Beschreibung
Cobalt molybdenum hydroxide oxide phosphate is a complex inorganic compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is composed of cobalt, molybdenum, oxygen, hydrogen, and phosphorus, and it exhibits a layered structure that makes it particularly effective as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt molybdenum hydroxide oxide phosphate typically involves hydrothermal methods. One common approach is to mix cobalt nitrate hexahydrate and ammonium molybdate tetrahydrate in an aqueous solution, followed by the addition of a phosphate source such as phosphoric acid. The mixture is then subjected to hydrothermal conditions, typically at temperatures ranging from 120°C to 180°C for several hours. The resulting precipitate is collected, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves similar hydrothermal methods but on a larger scale. The use of continuous flow reactors and automated systems allows for the precise control of reaction conditions, ensuring consistent quality and yield of the compound. Additionally, the use of high-purity starting materials and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt molybdenum hydroxide oxide phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the compound’s layered structure, which provides a large surface area for reactants to interact.
Common Reagents and Conditions
Oxidation Reactions: These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are commonly used to reduce this compound.
Substitution Reactions: These reactions often involve the replacement of hydroxide or phosphate groups with other functional groups, facilitated by reagents such as alkyl halides or organophosphates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt molybdenum oxides, while reduction reactions can produce cobalt molybdenum phosphides .
Wissenschaftliche Forschungsanwendungen
Cobalt molybdenum hydroxide oxide phosphate has a wide range of scientific research applications, including:
Biology: The compound’s catalytic properties make it useful in biological research, particularly in studies involving enzyme mimetics and bio-catalysis.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems and as a component in medical imaging agents.
Wirkmechanismus
The mechanism by which cobalt molybdenum hydroxide oxide phosphate exerts its effects is primarily through its catalytic activity. The compound’s layered structure provides a large surface area for reactants to interact, facilitating various chemical reactions. Additionally, the presence of cobalt and molybdenum in the compound allows for efficient electron transfer, which is crucial for catalytic processes such as HER and OER .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt molybdenum phosphide: Similar in composition but differs in its structural and electronic properties.
Cobalt molybdenum oxide: Lacks the phosphate component, resulting in different catalytic properties.
Cobalt phosphate: Contains cobalt and phosphate but lacks molybdenum, leading to different applications and reactivity
Uniqueness
Cobalt molybdenum hydroxide oxide phosphate is unique due to its combination of cobalt, molybdenum, and phosphate, which provides a synergistic effect that enhances its catalytic properties. This makes it particularly effective in applications such as water splitting and energy storage, where efficient catalysis is crucial .
Eigenschaften
IUPAC Name |
cobalt(2+);molybdenum;oxygen(2-);hydroxide;phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Mo.H3O4P.H2O.O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);1H2;/q+2;;;;-2/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHWDSUTLJKQT-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[O-]P(=O)([O-])[O-].[Co+2].[Mo] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoHMoO6P-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11104-88-4 (Parent) | |
| Record name | Cobalt molybdenum hydroxide oxide phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
282.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Cobalt molybdenum hydroxide oxide phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68130-37-0 | |
| Record name | Cobalt molybdenum hydroxide oxide phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt molybdenum hydroxide oxide phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt molybdenum hydroxide oxide phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)

![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)







![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)



